2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chromene-based compound featuring a 4-methoxyphenyl substituent at position 3, a ketone group at position 4, and an acetonitrile-linked ether moiety at position 7 of the chromene scaffold. This compound serves as a critical synthetic intermediate for bioactive derivatives, particularly in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, as well as anticancer agents .
Key physicochemical properties include a molecular formula of C₁₈H₁₃NO₄ and a molecular weight of 307.3 g/mol. Its structure enables diverse functionalization, as evidenced by its use in synthesizing hydrazide, carbamate, and glycoside derivatives with enhanced pharmacological profiles .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUVYDGWZSUXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis, resulting in the formation of the desired chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives.
Scientific Research Applications
2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile are influenced by substituent variations on the chromene core. Below is a detailed comparison with analogs reported in the literature:
Substituent Variations on the Chromene Scaffold
Structural Insights :
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a member of the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a chromenone core with a methoxyphenyl substituent and an acetonitrile group. This unique configuration is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response. In vitro studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis .
Antioxidant Activity
Antioxidant properties have been reported for chromene derivatives, including this compound. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Signal Transduction Modulation : It affects various signaling pathways that regulate cell growth and apoptosis.
- Radical Scavenging : The antioxidant activity helps mitigate oxidative stress, contributing to its protective effects against cellular damage.
Study on Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated the anticancer effects of a series of chromenone derivatives, including those structurally related to this compound. The results showed that these compounds significantly inhibited tumor growth in xenograft models, with some exhibiting IC50 values in the low micromolar range against MCF-7 cells.
Study on Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of chromenone derivatives. It reported that these compounds effectively reduced COX-2 expression in lipopolysaccharide-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | 10.5 (cancer), 15.3 (inflammation) |
| N-[3-(3-methoxyphenyl)-4-Oxo-4H-chromen-2-Yl]-4-Nitrobenzamide | Structure | Anticancer | 12.0 |
| N-[3-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-2-Yl]-Benzamide | Structure | Anti-inflammatory | 14.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
